2-(4-Méthyl-1,4-diazépan-1-yl)éthanol

Vue d'ensemble

Description

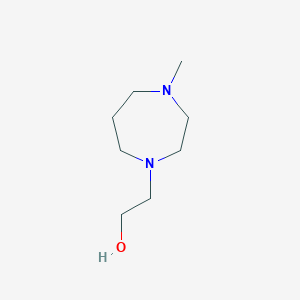

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane as a promising candidate in the development of anticancer agents. Specifically, it has been investigated for its ability to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in the progression of certain cancers. The compound's structure allows it to interact with PRMT5 and its substrate adaptor proteins, potentially leading to synthetic lethality in cancer cells lacking the MTAP gene .

Pharmacokinetic Properties

The compound exhibits favorable pharmacokinetic properties, including solubility and stability in biological systems. For instance, modifications to its structure have been shown to enhance its plasma stability and solubility, making it a viable candidate for further development as a therapeutic agent .

Biochemical Applications

Inhibitor of Autotaxin

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane has been explored for its inhibitory effects on autotaxin (ATX), an enzyme involved in lysophosphatidic acid (LPA) production. LPA is known to play a role in various physiological processes and pathologies, including cancer metastasis. Inhibiting ATX can potentially reduce tumor growth and metastasis .

Receptor Binding Studies

The compound has been utilized in receptor binding studies to evaluate its affinity for various neurotransmitter receptors. These studies are crucial for understanding the neuropharmacological profile of the compound and its potential applications in treating neurological disorders .

Therapeutic Potential

Anxiolytic and Sedative Effects

Given its diazepane structure, there is potential for 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane to exhibit anxiolytic or sedative properties similar to those of benzodiazepines. Preliminary data suggest that modifications to the diazepane ring can enhance these effects, paving the way for new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

Table 1: Summary of Research Findings on 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2-(4-Methyl-1,4-diazepan-1-yl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of 2-(4-Methyl-1,4-diazepan-1-yl)ethanol’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level.

Méthodes De Préparation

The synthesis of 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane typically involves the reaction of 1-methylpiperazine with 2-bromoethanol . The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Analyse Des Réactions Chimiques

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane can be compared with other similar compounds, such as:

1-Methyl-1,4-diazepan-2-one: This compound is structurally similar but contains a carbonyl group instead of a hydroxyl group.

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.

The uniqueness of 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Activité Biologique

The compound 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane is a member of the diazepane family, which has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Histone Methyltransferase Inhibition : Diazepane derivatives have been studied for their ability to inhibit histone lysine methyltransferases, such as G9a and GLP. These enzymes play crucial roles in gene expression regulation and are implicated in various diseases, including cancer. Compounds with a diazepane scaffold have shown promising results in inhibiting these enzymes, which could lead to therapeutic applications in oncology .

- Anticoagulant Properties : Certain diazepane derivatives have been identified as potent inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade. For instance, a specific diazepane compound demonstrated an IC50 value of 6.8 nM against fXa, indicating strong anticoagulant activity without significantly prolonging bleeding time .

- Anticancer Activity : Research has indicated that diazepane derivatives can exhibit cytotoxic effects against various cancer cell lines. Some compounds were found to activate apoptotic pathways and inhibit angiogenesis, contributing to their anticancer properties .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of diazepane compounds are essential for assessing their therapeutic viability. Studies have shown that modifications to the diazepane structure can enhance solubility and metabolic stability while reducing cytotoxicity. For example, certain structural changes led to improved selectivity against cancer cells while minimizing effects on healthy cells .

Table 1: Summary of Biological Activities of Diazepane Derivatives

| Compound Name | Biological Activity | IC50 Value (nM) | Remarks |

|---|---|---|---|

| Compound 12a | G9a Inhibition | Not specified | Potential for cancer therapy |

| YM-96765 | Factor Xa Inhibition | 6.8 | Strong anticoagulant activity |

| Compound 3g | Cytotoxicity against HT29 (colon cancer) | 58.4 | Less toxic than standard chemotherapy |

Table 2: Pharmacokinetic Properties

| Compound Name | Solubility (µM) | Metabolic Stability | Cytotoxicity Margin (CC50) |

|---|---|---|---|

| Compound 12a | High | Stable | High |

| YM-96765 | Moderate | Moderate | Low |

| Compound 3g | High | Stable | High |

Case Study 1: Anticancer Activity in Colon Cancer

A study evaluated the effects of various diazepane derivatives on colon cancer cell lines (HT29). The most potent compound exhibited a CC50 value significantly lower than traditional chemotherapeutics like fluorouracil and cisplatin, suggesting its potential as a novel treatment option for colorectal cancer .

Case Study 2: Anticoagulant Efficacy

In a preclinical model, YM-96765 was tested for its antithrombotic efficacy. The results indicated that this compound effectively inhibited thrombus formation without extending bleeding time, making it a promising candidate for further development as an anticoagulant drug .

Propriétés

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZYETCLSRTJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286375 | |

| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59039-64-4 | |

| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.